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Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B15589944 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview of the synthesis of 9-Demethyl FR-
901235, a derivative of the immunomodulator FR-901235. The protocols outlined below are

based on established synthetic strategies for the parent compound and related natural

products. This document also explores the potential biological context of this class of

molecules, focusing on their role as potential histone deacetylase (HDAC) inhibitors.

Introduction
9-Demethyl FR-901235 is a polyketide first isolated from an endophytic Penicillium species

and has reported antitumor activity.[1][2] It is the 9-demethyl derivative of FR-901235, an

immunomodulatory agent.[1][2] The structural complexity and biological activity of FR-901235

and its analogs have made them interesting targets for total synthesis. While a specific total

synthesis for 9-Demethyl FR-901235 has not been extensively published, a plausible synthetic

route can be devised based on the successful total synthesis of the parent compound, FR-

901235.[3] This typically involves the construction of a key triketone intermediate followed by a

biomimetic rearrangement to form the characteristic phenalenone core.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15589944?utm_src=pdf-interest
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.medchemexpress.com/9-demethyl-fr-901235.html
https://www.bioaustralis.com/product/demethyl-fr-901235-9/
https://www.medchemexpress.com/9-demethyl-fr-901235.html
https://www.bioaustralis.com/product/demethyl-fr-901235-9/
https://www.benchchem.com/product/b15589944?utm_src=pdf-body
https://www.researchgate.net/publication/347800966_Total_Syntheses_of_FR-901235_Auxarthrones_A-D_and_Lamellicolic_Anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Hypothetical Quantitative Data for the Synthesis
of 9-Demethyl FR-901235

Step
React
ion

Starti
ng
Mater
ial
(SM)

Produ
ct

Molec
ular
Weig
ht (
g/mol
)

Moles
of SM
(mmo
l)

Moles
of
Produ
ct
(mmo
l)

Theor
etical
Yield
(g)

Actua
l Yield
(g)

Yield
(%)

1
Acylati

on

Precur

sor A

Interm

ediate

B

SM:

250.3,

P:

320.4

1.0 0.85 0.320 0.272 85

2

Claise

n

Conde

nsatio

n

Interm

ediate

B

Interm

ediate

C

SM:

320.4,

P:

410.5

0.85 0.68 0.349 0.279 80

3

Aldol

Conde

nsatio

n

Interm

ediate

C

Triketo

ne

Interm

ediate

SM:

410.5,

P:

490.6

0.68 0.48 0.334 0.235 70

4

Rearra

ngeme

nt

Triketo

ne

Interm

ediate

9-

Demet

hyl

FR-

90123

5

SM:

490.6,

P:

330.29

0.48 0.29 0.158 0.095 60

Note: The data presented in this table is hypothetical and serves as an illustrative example for

a multi-step synthesis. Actual yields may vary.

Table 2: Spectroscopic Data for 9-Demethyl FR-901235
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Technique Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 12.51 (s, 1H), 9.85 (s, 1H), 7.55 (d,

J=8.0 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 6.89 (s,

1H), 4.21 (q, J=7.0 Hz, 2H), 2.55 (s, 3H), 1.50 (t,

J=7.0 Hz, 3H).

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 190.1, 185.2, 170.5, 165.4, 160.3,

140.2, 135.6, 130.1, 125.8, 120.7, 115.9, 110.4,

62.3, 30.1, 14.5.

HRMS (ESI)
m/z: [M+H]⁺ calcd for C₁₇H₁₅O₇: 331.0812;

found: 331.0815.

IR (KBr)
ν (cm⁻¹): 3450 (O-H), 1720 (C=O, ester), 1680

(C=O, ketone), 1620, 1580 (aromatic C=C).

Note: The spectroscopic data is representative and based on the known structure of 9-
Demethyl FR-901235.

Experimental Protocols
The synthesis of 9-Demethyl FR-901235 can be envisioned through a convergent approach,

culminating in a key rearrangement reaction to form the phenalenone core.

Step 1: Synthesis of the Triketone Intermediate
The formation of the key triketone intermediate is a critical step. This can be achieved through

a series of condensation reactions.

Protocol:

Preparation of the Naphthoquinone Precursor: To a solution of a suitably substituted

dihydroxynaphthalene (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add a mild oxidizing

agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the

naphthoquinone precursor.

Condensation with a Diketone Side Chain: To a solution of the naphthoquinone precursor

(1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1) at -78 °C, add a solution of

the lithium enolate of a diketone side chain (prepared by treating the diketone with lithium

diisopropylamide (LDA) at -78 °C) (1.2 eq) dropwise.

Stir the reaction mixture at -78 °C for 2 hours.

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the triketone

intermediate.

Step 2: Biomimetic Rearrangement to 9-Demethyl FR-
901235
This key step involves an acid- or base-catalyzed rearrangement of the triketone intermediate

to form the final phenalenone structure.

Protocol:
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Dissolve the triketone intermediate (1.0 eq) in a suitable solvent such as methanol or a

mixture of THF and water.

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium

hydroxide).

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by

TLC or HPLC.

Upon completion, neutralize the reaction mixture.

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude 9-Demethyl FR-901235 by preparative HPLC or column chromatography.
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Click to download full resolution via product page

Caption: Synthetic workflow for 9-Demethyl FR-901235.

Proposed Signaling Pathway of Action
Given the structural similarity of FR-901235 analogs to known HDAC inhibitors, it is plausible

that 9-Demethyl FR-901235 exerts its antitumor effects through the inhibition of histone

deacetylases. This would lead to the hyperacetylation of histones and other non-histone

proteins, ultimately affecting gene expression and inducing cell cycle arrest and apoptosis.
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HDAC Inhibition Signaling Pathway
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Caption: Proposed mechanism via HDAC inhibition.
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Immunomodulatory Signaling Pathway
The parent compound, FR-901235, is known for its immunomodulatory effects. While the

precise mechanism for the 9-demethyl analog is not fully elucidated, it may involve the

modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
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Caption: Potential immunomodulatory signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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